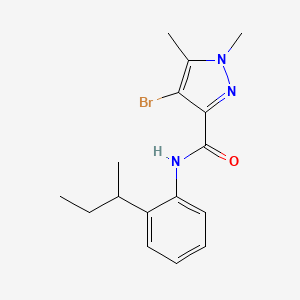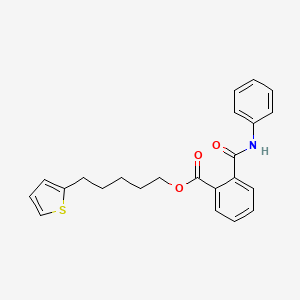![molecular formula C13H21N3O2 B4648930 N-(3-ethoxypropyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4648930.png)
N-(3-ethoxypropyl)-N'-[1-(2-pyridinyl)ethyl]urea
Descripción general
Descripción
N-(3-ethoxypropyl)-N'-[1-(2-pyridinyl)ethyl]urea, also known as EPU, is a chemical compound that has been extensively studied for its potential therapeutic applications. EPU belongs to the class of urea derivatives, which have been shown to possess a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of N-(3-ethoxypropyl)-N'-[1-(2-pyridinyl)ethyl]urea is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as COX-2 and iNOS, which are involved in inflammation and cancer progression. N-(3-ethoxypropyl)-N'-[1-(2-pyridinyl)ethyl]urea has also been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
N-(3-ethoxypropyl)-N'-[1-(2-pyridinyl)ethyl]urea has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, and decrease the expression of adhesion molecules, which are involved in the recruitment of immune cells to sites of inflammation. N-(3-ethoxypropyl)-N'-[1-(2-pyridinyl)ethyl]urea has also been shown to inhibit the activity of certain enzymes involved in the production of reactive oxygen species, which are implicated in various diseases, including cancer and neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-ethoxypropyl)-N'-[1-(2-pyridinyl)ethyl]urea has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has been extensively studied for its potential therapeutic applications and has shown promising results in preclinical studies. However, N-(3-ethoxypropyl)-N'-[1-(2-pyridinyl)ethyl]urea also has some limitations. Its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets. In addition, N-(3-ethoxypropyl)-N'-[1-(2-pyridinyl)ethyl]urea has not yet been tested in clinical trials, and its safety and efficacy in humans are unknown.
Direcciones Futuras
There are several future directions for the research of N-(3-ethoxypropyl)-N'-[1-(2-pyridinyl)ethyl]urea. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammatory bowel disease, and neurodegenerative disorders. Another direction is to elucidate its mechanism of action and molecular targets, which could lead to the development of more potent and selective analogs. Additionally, the safety and efficacy of N-(3-ethoxypropyl)-N'-[1-(2-pyridinyl)ethyl]urea in humans need to be evaluated in clinical trials. Overall, N-(3-ethoxypropyl)-N'-[1-(2-pyridinyl)ethyl]urea is a promising compound that has the potential to be developed into a novel therapeutic agent.
Aplicaciones Científicas De Investigación
N-(3-ethoxypropyl)-N'-[1-(2-pyridinyl)ethyl]urea has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-tumor properties. N-(3-ethoxypropyl)-N'-[1-(2-pyridinyl)ethyl]urea has been investigated for its ability to inhibit the proliferation of cancer cells and induce apoptosis. It has also been studied for its potential to reduce inflammation in various diseases, including rheumatoid arthritis and ulcerative colitis.
Propiedades
IUPAC Name |
1-(3-ethoxypropyl)-3-(1-pyridin-2-ylethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-3-18-10-6-9-15-13(17)16-11(2)12-7-4-5-8-14-12/h4-5,7-8,11H,3,6,9-10H2,1-2H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZXZYOLZDRFFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)NC(C)C1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![16-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]estra-1,3,5(10)-triene-3,17-diol](/img/structure/B4648861.png)
![1-(2-chloro-4-fluorobenzyl)-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B4648863.png)
![N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4648868.png)
![isopropyl 4-(aminocarbonyl)-5-[(4-chloro-3-nitrobenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B4648874.png)
![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxo-N-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B4648875.png)
![5-[(3,4-dichlorobenzyl)amino]-5-oxopentanoic acid](/img/structure/B4648886.png)

![1-{[1-(2-chlorobenzoyl)-4-piperidinyl]carbonyl}-4-ethylpiperazine](/img/structure/B4648893.png)
![N-benzyl-2-{[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4648897.png)

![2-{3-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4648915.png)
![4-{[4-(4-ethylphenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B4648926.png)
![ethyl 5-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B4648929.png)